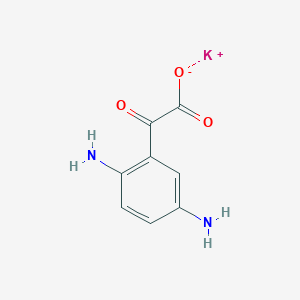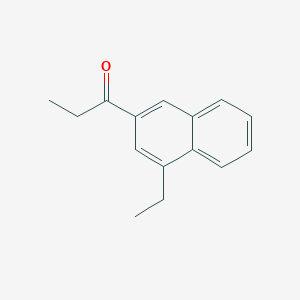
1-(4-Ethylnaphthalen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylnaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H16O It belongs to the class of aromatic ketones and is characterized by the presence of a naphthalene ring substituted with an ethyl group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-ethylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(4-ethylnaphthalen-2-yl)propanoic acid.
Reduction: Formation of 1-(4-ethylnaphthalen-2-yl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(4-bromoethylnaphthalen-2-yl)propan-1-one.
科学的研究の応用
1-(4-Ethylnaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(4-ethylnaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-Ethylnaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Methylnaphthalen-2-yl)propan-1-one: Differing by the presence of a methyl group instead of an ethyl group, this compound exhibits slightly different chemical reactivity and biological activity.
1-(4-Isopropylnaphthalen-2-yl)propan-1-one: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
1-(4-Butylnaphthalen-2-yl)propan-1-one: The longer alkyl chain influences the compound’s solubility and hydrophobic interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
1-(4-ethylnaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C15H16O/c1-3-11-9-13(15(16)4-2)10-12-7-5-6-8-14(11)12/h5-10H,3-4H2,1-2H3 |
InChIキー |
ZEZDUSAMMSTKIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC2=CC=CC=C21)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


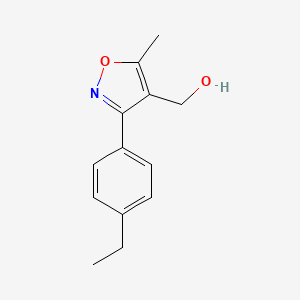

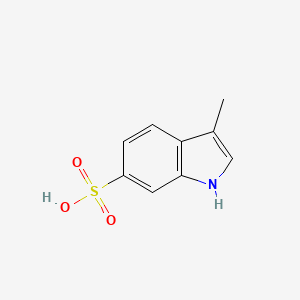
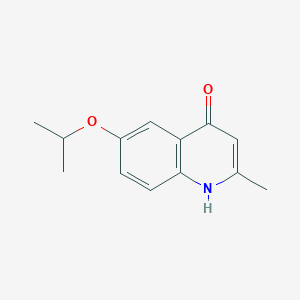
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

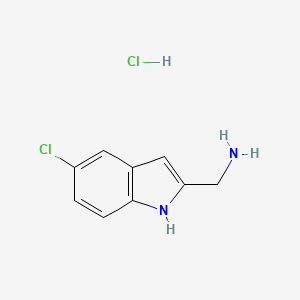
![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
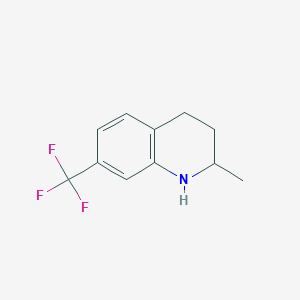


![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)
